Ethyl 4-methoxybenzoate
Overview
Description
Ethyl 4-methoxybenzoate, also known as ethyl p-anisate, is an organic compound with the molecular formula C10H12O3. It is a colorless liquid with a sweet, fruity, and anise-like odor. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma .
Mechanism of Action
Target of Action
Ethyl 4-methoxybenzoate, also known as Ethyl p-anisate , is a methoxybenzoic acid It’s known that esters, the class of compounds to which this compound belongs, often interact with enzymes and receptors in the body .
Mode of Action
As an ester, it may undergo hydrolysis, a common reaction for esters, where it breaks down into an alcohol and a carboxylic acid in the presence of water . This process could potentially lead to interactions with various biochemical targets.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including esterification and hydrolysis . These reactions can influence multiple biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
As an ester, it’s likely to be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Esters like this compound often have a wide range of biological effects, depending on their specific structure and the targets they interact with .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis . Additionally, factors such as temperature and the presence of other compounds can also influence the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methoxybenzoate is typically synthesized through the esterification of anisic acid (4-methoxybenzoic acid) with ethanol in the presence of an acid catalyst. The reaction involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the optimal temperature for ester formation. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group, which is an electron-donating group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Halogenated derivatives like 4-bromo- or 4-chloro-methoxybenzoate.
Scientific Research Applications
Ethyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is widely used in the flavor and fragrance industry to impart a sweet, fruity aroma to products.
Comparison with Similar Compounds
Methyl 4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-methoxybenzoate: Similar structure but with the methoxy group in the meta position.
Ethyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester and a methoxy group in the para position. This combination imparts distinct chemical and physical properties, such as its characteristic sweet, fruity aroma and its reactivity in various chemical reactions .
Properties
IUPAC Name |
ethyl 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUODBDRWMIBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059099 | |
Record name | Benzoic acid, 4-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a light, fruity-floral, anise-like odour | |
Record name | Ethyl p-anisate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl p-anisate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
263.00 to 270.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl p-anisate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl p-anisate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.101-1.105 | |
Record name | Ethyl p-anisate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94-30-4 | |
Record name | Ethyl 4-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-methoxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4160 | |
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Record name | Benzoic acid, 4-methoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL P-ANISATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ95H2S7NM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl p-anisate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
7 - 8 °C | |
Record name | Ethyl p-anisate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the presence of Ethyl 4-methoxybenzoate in honey?
A1: this compound has been identified for the first time in honey, specifically in unifloral autumn heather honey from the Greek Erica manipuliflora Salisb. plant. [] This discovery contributes to the understanding of the complex volatile profile of this specific honey variety. While the role of this compound in honey is not yet fully understood, its presence adds to the unique sensory characteristics of this honey.
Q2: Can this compound be synthesized in a laboratory setting?
A2: Yes, this compound can be synthesized through the reduction of this compound using Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA). [, ] This reagent, easily prepared from commercially available Diisobutylaluminum hydride (DIBALH) and potassium t-butoxide, offers a chemoselective approach to reduce esters to aldehydes. This method proves particularly useful as it avoids the complete reduction to alcohol, which is often observed with other reducing agents. [, ]
Q3: Are there specific challenges in reducing this compound to its corresponding aldehyde?
A3: Yes, the reduction of this compound to its corresponding aldehyde using PDBBA requires a longer reaction time (48 hours) compared to other similar esters. [, ] This is likely due to the strong electron-donating effect of the methoxy group, which can impact the reactivity of the ester group.
Q4: Why is the discovery of new reducing agents like PDBBA important in organic synthesis?
A4: The discovery and development of new reducing agents like PDBBA are crucial in organic synthesis because they offer greater control over reaction selectivity. [, ] In this case, PDBBA enables the chemoselective reduction of esters to aldehydes without affecting other functional groups, such as nitriles. This level of control is essential for the efficient synthesis of complex molecules, particularly in the pharmaceutical and materials science fields.
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